

Certified Reference Material Sources for Maltulose Monohydrate: A Comparative Technical Guide

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Compound of Interest

Compound Name: Maltulose monohydrate

CAS No.: 207511-09-9

Cat. No.: B1608109

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Executive Summary: The Isomer Challenge

Maltulose monohydrate (1-O- α -D-glucopyranosyl-D-fructose monohydrate) is a critical process impurity and degradation product in the hydrolysis of starch and the manufacturing of maltose-based excipients.^[1] Unlike its isomer maltose, maltulose is a ketose-disaccharide formed via the Lobry de Bruyn–Alberda van Ekenstein transformation during thermal processing or alkaline conditions.^[1]

For pharmaceutical quality control (QC) and food safety analysis, the accurate quantification of maltulose is mandatory. However, a significant gap exists in the supply chain: Primary compendial reference standards (USP/EP) for Maltulose are currently unavailable. This forces researchers to rely on secondary Certified Reference Materials (CRMs).^[1]

This guide objectively compares available ISO 17034-accredited sources, delineates the critical separation methodology (HPAEC-PAD), and provides a decision framework for selecting the correct grade of material.

Comparative Landscape: CRM Sources

The following table compares commercially available sources. Note that while many suppliers offer "Analytical Standards," only select providers offer ISO 17034 accreditation, which is

required for rigorous method validation in GMP environments.

Table 1: Supplier Comparison Matrix

Supplier	Product Grade	Certification	Purity (Typical)	Form	Primary Application
LGC Standards / TRC	CRM	ISO 17034 / ISO 17025	> 98.0%	Monohydrate	GMP Release Testing, Method Validation
Sigma-Aldrich (Merck)	Analytical Standard	ISO 9001	≥ 97.0%	Monohydrate	R&D, Early Stage Formulation
Target Analysis	CRM	ISO 17034	≥ 99.0%	Monohydrate	Regulatory Submission, Impurity Profiling
USP / EP	Not Available	N/A	N/A	N/A	N/A (See Note Below)
Santa Cruz (SCBT)	Research Grade	Non-Certified	≥ 95.0%	Monohydrate	Basic Research, Fermentation Studies

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Critical Note on Pharmacopeial Standards: Currently, neither the United States Pharmacopeia (USP) nor the European Pharmacopoeia (EP) lists a standalone "Maltulose Reference Standard."^[1] Researchers must validate their methods using ISO 17034 secondary standards to establish traceability.

Technical Deep Dive: The "Monohydrate" Variable Hygroscopicity and Weighing Errors

Maltulose is supplied as a monohydrate (

, MW: 360.31 g/mol).^[1] A common analytical error arises from neglecting the water of hydration during gravimetric preparation.

- Risk: Using the anhydrous molecular weight (342.30 g/mol) instead of the monohydrate weight results in a 5.2% concentration error, potentially causing Out-of-Specification (OOS) results in impurity assays.^[1]
- Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation, which alters the water content beyond the stoichiometric monohydrate ratio.

Isomeric Resolution

Maltulose and Maltose are structural isomers.

- Maltose: Glucose-Glucose (α -D-Glc-1,4-Glc)^[1]
 - Maltulose: Glucose-Fructose (α -D-Glc-1,4-Fru)^[1]
- 1,4) Standard Reverse-Phase HPLC (C18) fails to separate these effectively.^[1] The industry standard is HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) or Ligand-Exchange Chromatography.^[1]

Experimental Protocol: Self-Validating Separation

This protocol uses HPAEC-PAD, chosen for its superior selectivity for isomeric disaccharides compared to Refractive Index (RI) detection.^[1]

Methodology

- System: Dionex ICS-6000 or equivalent.
- Column: CarboPac PA1 (4 x 250 mm) with Guard Column.

- Eluent A: 100 mM NaOH (Carbonate-free).[1]
- Eluent B: 100 mM NaOH / 250 mM NaOAc.
- Flow Rate: 1.0 mL/min.
- Detection: Pulsed Amperometric Detection (PAD) with Gold Electrode (Standard Quadruple Potential Waveform).

Workflow Diagram

The following diagram illustrates the critical path for validating the CRM and analyzing samples.



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Figure 1: Analytical workflow for Maltulose quantification using HPAEC-PAD. Note the critical step of correcting for hydration during weighing.

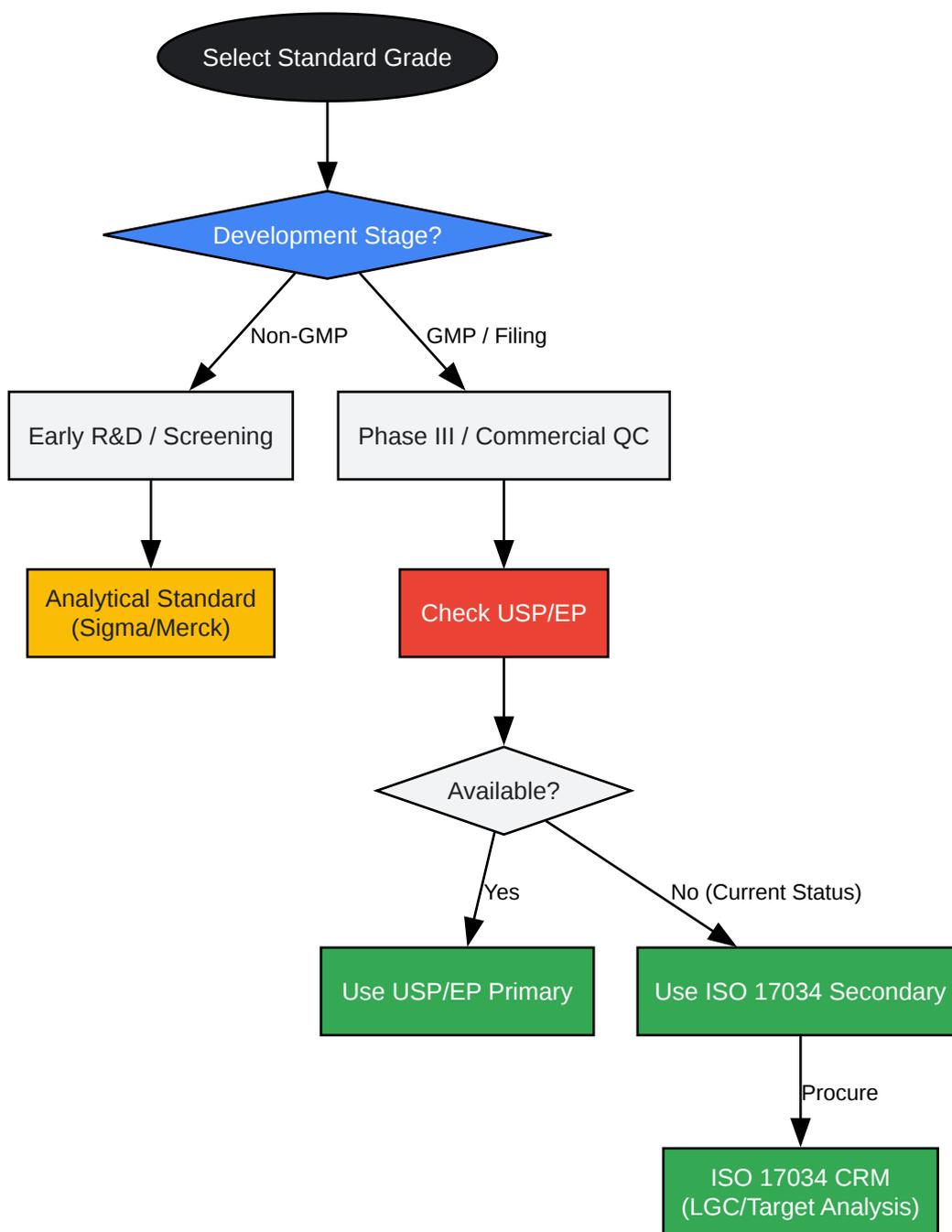
Simulated Performance Data

The table below represents typical system suitability data expected when using a high-quality ISO 17034 CRM.

Parameter	Maltose (Main Peak)	Maltulose (Impurity)	Acceptance Criteria
Retention Time (min)	10.2 ± 0.2	12.8 ± 0.2	Relative Retention ~ 1.25
Resolution ()	N/A	3.4	NLT 1.5
Tailing Factor	1.1	1.05	0.8 – 1.5
Linearity ()	> 0.999	> 0.999	> 0.995
LOQ (mg/L)	0.05	0.05	S/N > 10

Strategic Decision Framework

Selecting the right standard depends on the stage of drug development. Use the decision tree below to justify your procurement strategy in regulatory filings.



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Figure 2: Decision matrix for selecting Maltulose reference standards based on regulatory requirements.[1]

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